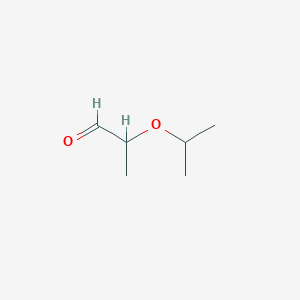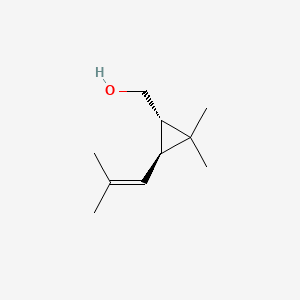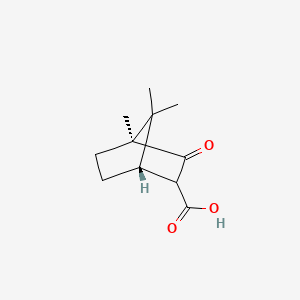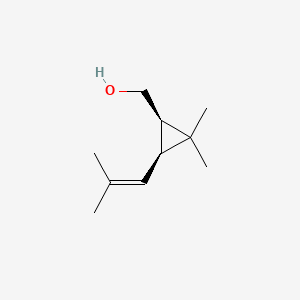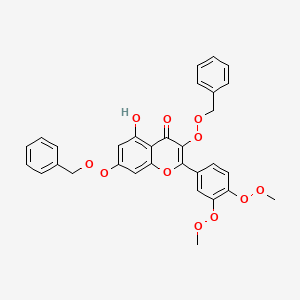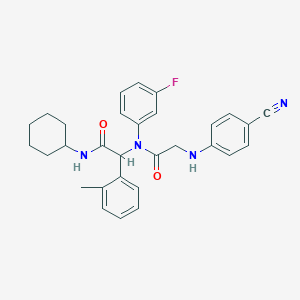
IDH-C227
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IDH-C227 is a complex organic compound that belongs to the class of anilides. Anilides are aromatic amides obtained by the acylation of aniline . This compound is characterized by its unique structure, which includes a cyano group, a fluoroaniline moiety, and a cyclohexyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of IDH-C227 involves several steps:
Cyanoacetylation of Amines: This method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives.
Fusion Method: The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides.
Stirring without Solvent: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Chemical Reactions Analysis
IDH-C227 undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the cyano group can be replaced by other nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of IDH-C227 involves its interaction with specific molecular targets and pathways. The cyano group and the fluoroaniline moiety play crucial roles in its biological activity. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
IDH-C227 can be compared with other similar compounds such as:
N-(4-acetyl-2-methylphenyl)acetamide: This compound has a similar acetamide structure but lacks the cyano and fluoroaniline groups.
Acetamide, N-(2-methylphenyl)-: This compound is another anilide with a simpler structure compared to the target compound.
The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O2/c1-21-8-5-6-13-27(21)29(30(37)34-25-10-3-2-4-11-25)35(26-12-7-9-23(31)18-26)28(36)20-33-24-16-14-22(19-32)15-17-24/h5-9,12-18,25,29,33H,2-4,10-11,20H2,1H3,(H,34,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATMNHPDEZNXEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CNC4=CC=C(C=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Methyl-N-[3-[[[(8β)-6-(2-propen-1-yl)ergolin-8-yl]carbonyl]amino]propyl]carbamic Acid 1,1-Dimethyl](/img/new.no-structure.jpg)
